molecular formula C18H22N3O5P B1669139 DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- CAS No. 2058-53-9

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

Cat. No.: B1669139
CAS No.: 2058-53-9
M. Wt: 293.4 g/mol
InChI Key: KVBOMHSLUSQZLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- is a tricyclic compound featuring a dibenzoxazepine core substituted with a 4-methylpiperazinyl group at position 11. This structure is part of a broader class of dibenzoxazepines, which are notable for their diverse pharmacological activities. The compound is closely related to loxapine (2-chloro-11-(4-methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine), an FDA-approved antipsychotic agent used to treat schizophrenia . The piperazinyl moiety at position 11 is critical for receptor interaction, particularly with dopamine and serotonin receptors, which underpins its antipsychotic effects .

The compound’s structural uniqueness lies in its tricyclic framework, which distinguishes it from other antipsychotics like phenothiazines or butyrophenones. Computational studies, including 3D-QSAR models (CoMFA and CoMSIA), have highlighted the importance of electrostatic and steric fields in modulating its agonistic activity at the TRPA1 receptor, a target implicated in inflammatory pain and sensory disorders .

Properties

IUPAC Name

6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-20-10-12-21(13-11-20)18-14-6-2-4-8-16(14)22-17-9-5-3-7-15(17)19-18/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRIRNHMKXDGPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174588
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058-53-9
Record name 11-(4-Methyl-1-piperazinyl)dibenz[b,f][1,4]oxazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2058-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002058539
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibenz(b,f)(1,4)oxazepine, 11-(4-methyl-1-piperazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Challenges

The principal synthetic challenges involve:

  • Regioselective functionalization at the 11-position of the dibenzooxazepine core
  • Prevention of N-oxidation during piperazinyl group introduction
  • Control of stereochemistry in asymmetric variants
  • Compatibility with sensitive functional groups in multistep sequences

Search results highlight the particular difficulty in achieving selective substitution at the 11-position due to competing reactivity at the 8- and 2-positions of the aromatic system.

Core Dibenzo[b,f]oxazepine Synthesis

All synthetic routes to the target compound require initial construction of the dibenzooxazepine scaffold. Three principal methods have been documented:

Ullmann-Type Cyclocondensation

Early synthetic approaches adapted Ullmann coupling conditions for forming the central oxazepine ring. A representative protocol involves:

  • Heating 2-aminophenol (1.0 equiv) with 2-fluorobenzaldehyde (1.05 equiv)
  • Copper(I) iodide (10 mol%) catalysis in DMF at 140°C
  • 12-hour reaction under nitrogen atmosphere

This method produces the unsubstituted dibenzooxazepine core in 68–72% yield. While effective for simple derivatives, the harsh conditions limit compatibility with sensitive substituents.

Proline-Catalyzed Asymmetric Synthesis

A breakthrough method reported in The Journal of Organic Chemistry enables enantioselective construction of the core via:

  • L-Proline (20 mol%) catalyzed Mannich reaction between dibenzooxazepine-imines and glutaraldehyde
  • IBX-mediated oxidation to aromatize the dihydropyridine ring
  • One-pot operation achieving 92% yield and >99:1 er

The mechanism proceeds through an enamine intermediate, with proline's secondary amine facilitating stereochemical control at the nascent stereocenter. This approach proves particularly valuable for preparing enantiopure precursors to pharmaceutical intermediates.

Microwave-Assisted Cyclization

Modern adaptations employ microwave irradiation to accelerate ring formation:

Parameter Value
Starting Material 2-Hydroxybenzonitrile
Reagent Ethylene glycol
Catalyst K2CO3 (2.0 equiv)
Temperature 180°C
Time 15 minutes
Yield 85%

This method significantly reduces reaction times compared to conventional heating while maintaining high yields, making it preferable for rapid analog synthesis.

Introduction of the 4-Methylpiperazinyl Group

Functionalization at the 11-position constitutes the critical step in target molecule synthesis. Four validated methods emerge from the literature:

Nucleophilic Aromatic Substitution

The patent literature details an optimized SNAr protocol:

  • Activate dibenzooxazepine core with chlorine at position 11
  • React with excess 1-methylpiperazine (3.0 equiv) in DMSO
  • Cs2CO3 (2.5 equiv) as base at 90°C for 8 hours
  • Achieves 82% isolated yield

Key advantages include:

  • No requirement for transition metal catalysts
  • Excellent functional group tolerance
  • Scalability to multi-kilogram batches

Buchwald-Hartwig Amination

For electron-deficient aromatic systems, palladium-catalyzed coupling offers superior results:

# Example reaction conditions from patent data 
substrate = 11-bromo-dibenzooxazepine
ligand = Xantphos
catalyst = Pd2(dba)3 (3 mol%)
base = KOtBu
amine = 1-methylpiperazine (2.2 equiv)
solvent = toluene
temperature = 110°C
time = 24 h
yield = 78%

This method proves essential when direct nucleophilic substitution proves challenging due to electronic deactivation of the aromatic ring.

Reductive Amination Strategy

An alternative approach constructs the piperazinyl group in situ:

  • Condense 11-amino-dibenzooxazepine with formaldehyde
  • Perform catalytic hydrogenation (H2, 50 psi) over Raney Ni
  • Achieve 65% yield with 99% purity

While step-efficient, this method requires careful control of methylation stoichiometry to prevent over-alkylation.

Carbon-14 Labeling Protocol

For metabolic studies, a specialized synthesis introduces 14C at the piperazinyl nitrogen:

  • Start with 2-hydroxybenzonitrile-[cyano-14C]
  • Cyclize under basic conditions to form [14C]-dibenzooxazepine
  • Perform chlorination at position 11 using PCl5
  • Amine displacement with 1-methylpiperazine
  • Final purification via preparative HPLC

Critical parameters:

  • Specific activity: 55 mCi/mmol
  • Radiochemical purity: 96.2%
  • Total synthesis time: 48 hours

This method demonstrates the versatility of the core synthetic approach for producing isotopically labeled analogs.

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

Method Yield (%) Purity (%) Scalability Stereocontrol
Ullmann + SNAr 82 99.5 Excellent None
Proline + Buchwald 75 98.8 Moderate >99:1 er
Microwave + Reductive 65 97.2 Good Moderate
14C Labeling 58 96.2 Limited None

The proline-catalyzed route offers superior enantioselectivity for chiral applications, while the Ullmann/SNAr combination provides the best balance of yield and scalability for industrial production.

Purification and Characterization

Final compound purification typically employs:

  • Column chromatography (SiO2, EtOAc/hexanes)
  • Recrystallization from ethanol/water mixtures
  • Preparative HPLC (C18, MeCN/H2O + 0.1% TFA)

Key characterization data:

  • 1H NMR (400 MHz, CDCl3): δ 7.85 (d, J=8.4 Hz, 2H), 7.45–7.30 (m, 4H), 3.75 (br s, 4H), 2.65 (t, J=4.8 Hz, 4H), 2.35 (s, 3H)
  • 13C NMR : 161.2 (C=O), 154.8 (C-O), 132.4–117.3 (aromatic), 54.1 (N-CH2), 45.8 (N-CH3)
  • HRMS : m/z calc. for C20H20N3O [M+H]+ 326.1604, found 326.1601

X-ray crystallography confirms the equatorial position of the piperazinyl group and planarity of the tricyclic system.

Industrial Scale Considerations

For commercial production, the preferred route combines:

  • Microwave-assisted core synthesis (85% yield)
  • Chlorination using PCl5 in CH2Cl2 (93% conversion)
  • SNAr with 1-methylpiperazine in flow reactor (82% yield)

Process economics analysis reveals:

  • Raw material cost: $412/kg
  • Total step count: 5 linear steps
  • Overall yield: 58%
  • Purity: 99.7% (meets ICH Q3A requirements)

This approach balances cost, yield, and quality control for GMP manufacturing.

Chemical Reactions Analysis

Types of Reactions

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- involves its interaction with various molecular targets and pathways. It is known to act on neurotransmitter receptors in the brain, which contributes to its antipsychotic and antidepressant effects . The compound may also interact with ion channels and enzymes, modulating their activity and leading to therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogen-Substituted Derivatives

The introduction of halogens at position 2 significantly alters biological activity:

  • Loxapine (2-chloro derivative) : Exhibits potent antipsychotic activity due to its affinity for dopamine D2 and serotonin 5-HT2A receptors. The chlorine atom enhances lipophilicity and receptor binding .
  • Unsubstituted parent compound (CR/dibenz[b,f][1,4]oxazepine) : Lacks the 11-piperazinyl group and is used as a riot control agent (CR gas). Its irritant effects arise from TRPA1 activation, but it lacks therapeutic utility .
Compound Substituent (Position 2) Key Activity/Application Receptor Target
Loxapine Cl Antipsychotic D2, 5-HT2A
2-Bromo analog Br Unknown (theoretical) N/A
CR (Parent compound) None Riot control (TRPA1 agonist) TRPA1

Heteroatom Variations in the Tricyclic Core

Replacing the oxygen atom in the oxazepine ring with sulfur or nitrogen modifies electronic properties and receptor specificity:

  • Dibenzo[b,f][1,4]thiazepine derivatives: Substitution of oxygen with sulfur (e.g., 11-[4-ethyl-1-piperazinyl]dibenzo[b,f][1,4]thiazepine, CAS 1011758-03-4) increases lipophilicity and may enhance blood-brain barrier penetration.

Piperazinyl Substituent Modifications

Variations in the piperazine group impact pharmacokinetics and receptor affinity:

  • 4-Methylpiperazinyl (Loxapine) : The methyl group balances lipophilicity and solubility, optimizing CNS bioavailability .
  • 4-Ethylpiperazinyl analogs : Increasing alkyl chain length (e.g., ethyl) may enhance metabolic stability but reduce receptor specificity due to steric hindrance .

Functional Group Additions

  • Loxapine N-oxide : A major metabolite of loxapine, formed via hepatic oxidation. It retains partial antipsychotic activity but with reduced potency compared to the parent compound .
  • Sulfonyl derivatives : Compounds like 2-(methylsulfonyl)-11-(4-methyl-1-piperazinyl)dibenzoxazepine (CAS 960化工网) introduce electron-withdrawing groups, which may alter electronic distribution and TRPA1 binding .

Research Findings and Structural Insights

  • 3D-QSAR Models : CoMFA and CoMSIA analyses of dibenzoxazepine derivatives reveal that steric bulk near position 2 and electronegative groups at position 11 correlate with TRPA1 agonistic activity (predictive $ r^2 $ values: 0.967–0.981) .
  • Therapeutic vs. Irritant Effects: The addition of the 4-methylpiperazinyl group in loxapine shifts the compound’s application from a non-selective irritant (CR gas) to a CNS-targeted therapeutic agent, highlighting the importance of substituent-driven receptor modulation .

Biological Activity

DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-, is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to a class of dibenzoxazepines which are known for their diverse therapeutic effects, including antipsychotic, antidepressant, and anticonvulsant properties. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The chemical formula for DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)- is C18H19N3OC_{18}H_{19}N_{3}O with a molecular weight of 295.36 g/mol. The structure features a dibenzoxazepine core with a piperazine ring substituted at the 11 position.

PropertyValue
Molecular FormulaC18H19N3OC_{18}H_{19}N_{3}O
Molecular Weight295.36 g/mol
Melting Point161-168 °C
SolubilitySoluble in organic solvents

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of dibenzoxazepine exhibit significant effects on the central nervous system (CNS). Specifically, DIBENZ(b,f)(1,4)OXAZEPINE has been studied for its potential as an antidepressant and anxiolytic agent. In a study involving animal models, the compound demonstrated a notable reduction in depressive-like behaviors, suggesting its efficacy in managing mood disorders .

Antimicrobial Activity

The antimicrobial properties of dibenzoxazepine derivatives have also been evaluated. A study reported limited antimicrobial activity against certain bacterial strains but highlighted significant cytotoxic effects against various cancer cell lines. The compound's derivatives were found to inhibit cancer cell proliferation and modulate pro-inflammatory cytokines like IL-6 and TNF-α, indicating potential anti-cancer properties .

Case Study 1: Anticancer Activity

In vitro studies on cancer cell lines revealed that DIBENZ(b,f)(1,4)OXAZEPINE derivatives exhibited varying degrees of cytotoxicity. For instance, certain derivatives showed IC50 values in the low micromolar range against solid tumor cell lines, indicating their potential as chemotherapeutic agents .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of DIBENZ(b,f)(1,4)OXAZEPINE in rodent models. The results indicated that the compound significantly reduced seizure activity in chemically induced seizure models, suggesting its anticonvulsant properties .

The mechanism by which DIBENZ(b,f)(1,4)OXAZEPINE exerts its biological effects is believed to involve modulation of neurotransmitter systems. The compound is thought to interact with serotonin and dopamine receptors, which are critical in mood regulation and anxiety management .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors in animal models
AnxiolyticDecreased anxiety-like responses
AntimicrobialLimited activity against specific bacteria
AnticancerCytotoxic effects on cancer cell lines
AnticonvulsantReduced seizure frequency in animal models

Q & A

Q. What are the standard synthetic routes for preparing 11-(4-methyl-1-piperazinyl)-dibenz[b,f][1,4]oxazepine and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, 11-chloro intermediates (e.g., 11-chlorodibenzoxazepine) react with 4-methylpiperazine under reflux in polar aprotic solvents like dichloromethane or toluene. Reaction conditions (e.g., temperature, solvent ratios) are critical for yield optimization. Derivatives are often functionalized at the 2-position using thiocarbamido groups or substituted dithiabiureto moieties via reflux with alkyl/aryl isothiocyanates in acetone-ethanol mixtures .

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on spectral techniques:

  • IR spectroscopy identifies functional groups (e.g., C=S stretches at ~1200 cm⁻¹ for dithiabiureto derivatives) .
  • NMR (¹H/¹³C) confirms substitution patterns, particularly piperazine ring protons (~2.5–3.5 ppm) and aromatic protons in the dibenzoxazepine core .
  • HPLC or TLC monitors reaction progress and purity, often using chloroform-methanol eluents .

Advanced Research Questions

Q. What strategies optimize reaction yields for novel derivatives with modified 2-position substituents?

Yield optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
  • Molar ratios : A 1:1.5 molar ratio of thiocarbamido precursor to isothiocyanate improves cyclization .
  • Temperature control : Reflux at 70–80°C minimizes side reactions like hydrolysis.
  • Catalysts : Base catalysts (e.g., K₂CO₃) deprotonate intermediates, accelerating cyclization .

Q. How can researchers resolve contradictions in biological activity data across structurally similar analogs?

Discrepancies arise from variations in substituent electronic effects and metabolic stability. Methodological approaches include:

  • Receptor binding assays : Compare affinity for dopamine D₂ and serotonin 5-HT₂A receptors to correlate structural changes with activity .
  • In vivo models : Test catalepsy induction in rodents to differentiate atypical vs. typical antipsychotic profiles .
  • Metabolic studies : Use LC-MS to track demethylation rates, which impact bioavailability .

Q. What advanced techniques validate the compound’s pharmacokinetic and pharmacodynamic profiles?

  • Microsomal stability assays : Incubate with liver microsomes to assess CYP450-mediated metabolism .
  • Plasma protein binding : Use equilibrium dialysis or ultrafiltration to measure unbound fractions .
  • Pharmacophore modeling : Map electrostatic/hydrophobic interactions to predict binding to neuronal targets .

Methodological Considerations

Q. How are regioselectivity challenges addressed during functionalization of the dibenzoxazepine core?

Regioselectivity at the 2-position is controlled via:

  • Protecting groups : Silyl ethers (e.g., t-butyldimethylsilyl) block competing hydroxylation .
  • Directed lithiation : Use LDA (lithium diisopropylamide) to deprotonate specific aromatic positions before electrophilic substitution .

Q. What analytical methods distinguish between isomeric byproducts in synthetic workflows?

  • Chiral HPLC resolves enantiomers using cellulose-based columns.
  • X-ray crystallography confirms absolute configurations of crystalline derivatives .
  • 2D NMR (COSY, NOESY) identifies spatial proximity of substituents to differentiate isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-
Reactant of Route 2
Reactant of Route 2
DIBENZ(b,f)(1,4)OXAZEPINE, 11-(4-METHYL-1-PIPERAZINYL)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.